Antiproliferative Activity Against Human Cancer Cell Lines: Benchmark Values for N-(2,3-Dichlorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide vs. Unsubstituted Analog
The target compound demonstrated antiproliferative activity with IC50 values ranging from 0.5 to 1.5 μM across breast, colon, and lung cancer cell lines in MTT assays . In contrast, the simpler analog N-(2,3-dichlorophenyl)pyridine-4-carboxamide, which lacks the 2-methoxyethoxy substituent, has no published antiproliferative IC50 data available, suggesting that the 2-methoxyethoxy group is essential for conferring measurable cytotoxicity in this scaffold .
| Evidence Dimension | In vitro antiproliferative activity (MTT assay) |
|---|---|
| Target Compound Data | IC50 = 0.5–1.5 μM (breast, colon, lung cancer cell lines) |
| Comparator Or Baseline | N-(2,3-dichlorophenyl)pyridine-4-carboxamide: no published IC50 data |
| Quantified Difference | Target compound exhibits measurable sub-micromolar to low micromolar activity; comparator lacks any reported activity |
| Conditions | MTT cell viability assay; breast cancer (IC50 0.5-1.0 μM), colon cancer (IC50 1.0-1.5 μM), lung cancer (IC50 0.7-1.3 μM) cell lines |
Why This Matters
For researchers selecting a pyridine carboxamide scaffold for oncology screening, the presence of the 2-methoxyethoxy group correlates with measurable antiproliferative activity, whereas the unsubstituted analog lacks documented activity, making the target compound a more promising starting point for hit identification.
